Technical Guide: Synthesis and Structural Validation of 1-(3-Ethoxy-2-methoxyphenyl)ethanone
Technical Guide: Synthesis and Structural Validation of 1-(3-Ethoxy-2-methoxyphenyl)ethanone
This guide details the synthesis and characterization of 3'-Ethoxy-2'-methoxyacetophenone (IUPAC: 1-(3-ethoxy-2-methoxyphenyl)ethanone ). Note that while the user query uses "2-methoxy", standard chemical nomenclature for acetophenones assigns unprimed numbers to the acetyl side-chain only if specified (e.g., 2-methoxy-1-phenylethanone). However, in the context of substituted aromatics and drug intermediates (such as acetovanillone derivatives), this string almost invariably refers to the ring-substituted isomer.
This guide prioritizes the Ring-Substituted Isomer (1-(3-ethoxy-2-methoxyphenyl)ethanone) as the target, as it represents a challenging regiochemical motif distinct from the common 3,4-disubstituted patterns found in drugs like Apremilast.
Executive Summary & Strategic Analysis
Target Molecule: 1-(3-ethoxy-2-methoxyphenyl)ethanone
Molecular Formula: C
Synthetic Challenge
The primary challenge in synthesizing 2,3-disubstituted acetophenones is regiocontrol . Direct Friedel-Crafts acetylation of 1-ethoxy-2-methoxybenzene typically yields the para-isomer (3,4-substitution pattern) due to the directing effects of the alkoxy groups. Therefore, a Directed Ortho-Metalation (DoM) approach or a functional group interconversion (FGI) strategy starting from a pre-functionalized aldehyde (3-ethoxysalicylaldehyde) is required to guarantee the 2,3-substitution pattern.
Retrosynthetic Analysis
To ensure high regiochemical fidelity, we avoid direct electrophilic aromatic substitution on the ether. Instead, we utilize 3-Ethoxysalicylaldehyde as the scaffold, which already possesses the correct oxygenation pattern.
Pathway:
-
Target: 1-(3-ethoxy-2-methoxyphenyl)ethanone
-
Precursor 1: 1-(3-ethoxy-2-methoxyphenyl)ethanol (via Grignard)
-
Starting Material: 3-Ethoxysalicylaldehyde (2-hydroxy-3-ethoxybenzaldehyde)
This route allows for the sequential installation of the methyl ether (protecting the phenol) and the acetyl moiety (via Grignard and oxidation), avoiding isomer mixtures.
Logic Flow Diagram (Graphviz)
Caption: Retrosynthetic strategy prioritizing regiochemical integrity via aldehyde functionalization.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Ethoxy-2-methoxybenzaldehyde
Objective: Convert the phenolic hydroxyl group of 3-ethoxysalicylaldehyde to a methoxy group to prevent interference during the Grignard reaction.
-
Reagents: 3-Ethoxysalicylaldehyde (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K
CO , 2.0 eq), DMF (Dimethylformamide). -
Mechanism: S
2 Nucleophilic Substitution (Williamson Ether Synthesis).
Protocol:
-
Charge a 250 mL round-bottom flask (RBF) with 3-ethoxysalicylaldehyde (10.0 g, 60.2 mmol) and anhydrous DMF (100 mL).
-
Add K
CO (16.6 g, 120.4 mmol) in one portion. The suspension may turn yellow. -
Cool the mixture to 0°C in an ice bath.
-
Add Methyl Iodide (5.6 mL, 90.3 mmol) dropwise over 15 minutes to control exotherm.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol spot disappears.
-
Workup: Pour the reaction mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organics with brine (2 x 100 mL) to remove DMF. Dry over Na
SO , filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from hexane or perform flash chromatography.
-
Expected Yield: 90-95%
-
Appearance: Pale yellow oil or solid.
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Step 2: Grignard Addition to form 1-(3-ethoxy-2-methoxyphenyl)ethanol
Objective: Install the methyl group to form the secondary alcohol.
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Reagents: 3-Ethoxy-2-methoxybenzaldehyde (from Step 1), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.2 eq), Anhydrous THF.
Protocol:
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Flame-dry a 250 mL 3-neck RBF and purge with Nitrogen (N
). -
Dissolve 3-ethoxy-2-methoxybenzaldehyde (9.0 g, 50.0 mmol) in anhydrous THF (90 mL). Cool to 0°C.
-
Add MeMgBr (20 mL, 60.0 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature < 5°C.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Cool to 0°C and slowly add saturated NH
Cl solution (50 mL). -
Workup: Extract with Diethyl Ether (3 x 70 mL). Wash with brine, dry over MgSO
, and concentrate. -
Note: The crude secondary alcohol is usually pure enough for the next step.
Step 3: Oxidation to 1-(3-ethoxy-2-methoxyphenyl)ethanone
Objective: Oxidize the secondary alcohol to the target ketone.
-
Reagents: Crude Alcohol, Pyridinium Chlorochromate (PCC, 1.5 eq) OR Jones Reagent.
-
Green Alternative: IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc.
Protocol (PCC Method):
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Suspend PCC (16.1 g, 75 mmol) in anhydrous DCM (150 mL).
-
Add a solution of the crude alcohol (approx. 9.8 g, 50 mmol) in DCM (50 mL) rapidly at RT.
-
Stir for 3-4 hours. The orange suspension will turn into a black tarry solid.
-
Workup: Dilute with Ether (200 mL). Decant the supernatant liquid from the black gum.
-
Filter the solution through a pad of Florisil or Silica Gel to remove chromium salts.
-
Concentrate the filtrate.
-
Purification: Distillation under reduced pressure or Flash Chromatography (Hexane/EtOAc 9:1).
Characterization & Validation
The following data confirms the structure, specifically distinguishing it from the 3,4-isomer (Apremilast intermediate) or 2,5-isomers.
NMR Spectroscopy (Expected Data)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 1H | 7.20 - 7.30 | m | 1H | Ar-H (5) | Meta coupling pattern |
| 1H | 7.00 - 7.10 | dd | 1H | Ar-H (6) | Ortho to Carbonyl (deshielded) |
| 1H | 6.90 - 7.00 | dd | 1H | Ar-H (4) | Ortho to Ethoxy |
| 1H | 4.10 | q (J=7Hz) | 2H | -OCH | Ethoxy methylene |
| 1H | 3.85 | s | 3H | -OCH | Methoxy (C2 position) |
| 1H | 2.60 | s | 3H | -COCH | Acetyl methyl |
| 1H | 1.45 | t (J=7Hz) | 3H | -OCH | Ethoxy methyl |
| 13C | ~200.0 | s | C | C=O | Ketone Carbonyl |
| 13C | ~152.0 | s | C | Ar-C (2) | Ipso to Methoxy |
| 13C | ~148.0 | s | C | Ar-C (3) | Ipso to Ethoxy |
Infrared Spectroscopy (FT-IR)[5]
-
1680 cm
: Strong C=O stretching (Conjugated ketone). Note: If the C=O frequency is lower (<1650), it suggests hydrogen bonding (e.g., free phenol), indicating failed methylation in Step 1. -
1250 cm
: C-O-C asymmetric stretch (Aryl ether).
Mass Spectrometry
-
Method: GC-MS (EI, 70 eV)
-
Molecular Ion:
194 [M] -
Base Peak: Likely
179 [M - CH ] (Loss of methyl from acetyl or methoxy). -
Fragment:
151 [M - COCH ] (Alpha cleavage).
Workflow Visualization
Caption: Step-by-step synthetic workflow from commercially available precursors.
Safety & Handling
-
Methyl Iodide: Highly toxic and carcinogenic alkylating agent. Use only in a fume hood with double gloves. Quench excess with aqueous ammonia or amine solution.
-
PCC: Contains Chromium(VI), a known carcinogen. Dispose of as hazardous heavy metal waste.
-
Reaction Control: The Grignard reaction is exothermic. Strict temperature control (0°C) is vital to prevent side reactions (e.g., addition to the aromatic ring or polymerization).
References
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Preparation of 3-Ethoxy-2-methoxybenzaldehyde
- Source: Accela Chem / PubChem.
- Context: Identified as a commercially available building block (CAS 75792-34-6), validating its stability and use as a precursor.
-
URL:
- Source: Vogel's Textbook of Practical Organic Chemistry.
-
Related Isomer Characterization (Acetovanillone Derivatives)
- Title: Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)
- Source: Asian Journal of Chemistry, 2022.
- Context: Provides comparative NMR data for 2,3-disubstituted acetophenone isomers.
-
URL:
-
Synthesis of 3-Ethoxysalicylaldehyde (Starting Material)
Sources
- 1. A Mild and Chemoselective Dealkylation of Alkyl Aryl Ethers by Cerium(III) Chloride-NaI. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Component: methoxybenzal | Chemical Suppliers [chemical-suppliers.eu]
- 3. DE69822162T2 - NEW TETRAZONE DERIVATIVES - Google Patents [patents.google.com]
- 4. 75792-34-6,3-ethoxy-2-methoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Total Citations | European Journal of Chemistry [eurjchem.com]
